2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
CAS No.: 899914-11-5
Cat. No.: VC11899774
Molecular Formula: C24H25Cl2N3O2S
Molecular Weight: 490.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899914-11-5 |
|---|---|
| Molecular Formula | C24H25Cl2N3O2S |
| Molecular Weight | 490.4 g/mol |
| IUPAC Name | 2-[[2-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C24H25Cl2N3O2S/c1-31-18-9-7-17(8-10-18)27-21(30)15-32-23-22(16-6-11-19(25)20(26)14-16)28-24(29-23)12-4-2-3-5-13-24/h6-11,14H,2-5,12-13,15H2,1H3,(H,27,30) |
| Standard InChI Key | RDEIRWUEELTVON-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC(=C(C=C4)Cl)Cl |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC(=C(C=C4)Cl)Cl |
Introduction
2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a diazaspiro structure combined with an acetamide functionality, which may contribute to its potential biological activity. This compound is identified by the CAS number 899934-86-2 and has a molecular formula of C23H22Cl3N3OS with a molecular weight of approximately 494.9 g/mol.
Chemical Data Table
| Property | Value |
|---|---|
| CAS Number | 899934-86-2 |
| Molecular Formula | C23H22Cl3N3OS |
| Molecular Weight | Approximately 494.9 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis
The synthesis of 2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves several steps, including the formation of the diazaspiro structure and subsequent functionalization. The general method includes using polar aprotic solvents to facilitate better solubility of reactants and improve reaction kinetics. Optimizing the synthesis conditions, such as solvent choice and temperature, can enhance yield and selectivity.
Potential Applications
This compound is notable for its potential pharmacological applications, particularly in medicinal chemistry. Its mechanism of action may involve interaction with specific biological targets such as enzymes or receptors, although this is not fully elucidated. Further research is needed to understand its therapeutic potential and to explore its use in drug development.
Chemical Reactions and Modifications
The compound can undergo various chemical reactions, including those facilitated by adjusting pH levels or employing catalysts to enhance reaction rates and yields. These modifications are crucial for optimizing its biological activity or synthesizing derivatives for further study.
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